molecular formula C10H14O2 B1590303 1-(3-Methylphenoxy)-2-propanol CAS No. 4317-62-8

1-(3-Methylphenoxy)-2-propanol

Cat. No. B1590303
CAS RN: 4317-62-8
M. Wt: 166.22 g/mol
InChI Key: DKTVQFUMIUPSGI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be obtained from databases such as PubChem or ChemSpider.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process can often be found in the scientific literature, particularly in journals dedicated to organic chemistry.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or breakdown products when the compound is degraded.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.


Scientific Research Applications

Catalytic Activity in Alkylation

1-(3-Methylphenoxy)-2-propanol can be involved in catalytic processes such as the alkylation of phenol with 1-propanol. CeO2–MgO catalysts have shown stable catalytic activity at high temperatures, demonstrating selectivity to 2-propylphenol and other monoalkylated phenols. This indicates the potential of 1-(3-Methylphenoxy)-2-propanol in facilitating efficient catalytic reactions in the presence of suitable catalysts (Sato et al., 1999).

Pyrolytic Reaction Studies

Research has been conducted on the pyrolytic reactions of derivatives of 1-(3-Methylphenoxy)-2-propanol. These studies involve understanding the kinetic and mechanistic aspects of these reactions, which could inform applications in chemical synthesis and decomposition processes (Dib et al., 2008).

Reactions with Trimethylaluminum

The compound has been studied in reactions with trimethylaluminum to produce catalysts for the ring-opening polymerization of lactones. These reactions show potential for creating efficient catalyst systems for polymer synthesis (Chen et al., 2001).

Anti-Inflammatory Activity Research

Phenolic compounds derived from 1-(3-Methylphenoxy)-2-propanol have been isolated and studied for their anti-inflammatory activities. This line of research could be significant in the development of new therapeutic agents (Ren et al., 2021).

Enantioseparation in Pharmaceuticals

1-(3-Methylphenoxy)-2-propanol has applications in the enantioseparation of β-adrenergic blocking agents, demonstrating its utility in the pharmaceutical industry for producing enantiomerically pure compounds (Lv et al., 2018).

Bacterial Metabolism of Environmental Contaminants

The compound has been implicated in the bacterial metabolism of environmental contaminants like bisphenol A. Understanding its role in these metabolic pathways can be crucial for environmental remediation technologies (Spivack et al., 1994).

Synthesis of Chiral Ligands and Asymmetric Transfer Hydrogenation

1-(3-Methylphenoxy)-2-propanol is used in the synthesis of chiral ligands for asymmetric transfer hydrogenation, highlighting its role in the development of chiral synthesis technologies (Chen et al., 2007).

Safety And Hazards

Information on the safety and hazards of a compound can often be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential health effects.


Future Directions

Future directions could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(3-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVQFUMIUPSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495687
Record name 1-(3-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenoxy)-2-propanol

CAS RN

4317-62-8
Record name 1-(3-Methylphenoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4317-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4317-62-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zaagsma - Journal of Medicinal Chemistry, 1979 - ACS Publications
A conformational analysis of hydrohalide salts of the J-adrenoceptor antagonist toliprolol [3-(isopropylamino)-1-(3-methylphenoxy)-2-propanol] and of its isomer 2-(isopropylamino)-3-(3-…
Number of citations: 34 pubs.acs.org
JF Kerwin, GC Hall, FJ Milnes, IH Witt… - Journal of the …, 1951 - ACS Publications
A series of thirty-three N-(R)-N-(/3-phenoxyisopropyl)-/S-haloethylamines, the intermediates for their preparation and methods of synthesis are described. Preliminary pharmacological …
Number of citations: 23 pubs.acs.org

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